(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
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Overview
Description
(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry research . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, along with a dichlorophenyl group and a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolopyrazine derivatives, including (3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone, typically involves several steps:
Cyclization: This step involves the formation of the pyrrolopyrazine core through cyclization reactions.
Ring Annulation: Additional rings are formed through annulation reactions.
Direct C-H Arylation: This method involves the direct arylation of the pyrrolopyrazine core using suitable aryl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. the exact mechanisms are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,6-Dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazine: A related compound with similar structural features.
6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Another pyrrolopyrazine derivative with different substituents.
Uniqueness
(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16Cl2N2O |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-3-6-15-11(2)20(8-7-19(10)15)16(21)12-4-5-13(17)14(18)9-12/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
HZTFVHICSJJCMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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